n-beta-Fmoc-l-beta-glutamine
Overview
Description
n-beta-Fmoc-l-beta-glutamine is a complex organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-beta-Fmoc-l-beta-glutamine typically involves the esterification of an amino acid with Fmoc acid chloride, followed by a series of reactions to introduce the carbamoyl group. The general steps include:
Esterification: The amino acid is reacted with Fmoc acid chloride in the presence of a base to form the Fmoc-protected amino acid ester.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
n-beta-Fmoc-l-beta-glutamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the Fmoc group, yielding the free amino acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Free amino acid after removal of the Fmoc group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
n-beta-Fmoc-l-beta-glutamine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis.
Biology: Studied for its potential role in protein engineering and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of n-beta-Fmoc-l-beta-glutamine involves its interaction with specific molecular targets. The Fmoc group protects the amino acid during peptide synthesis, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amino acid can interact with enzymes and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(allyloxy)-4-oxobutanoic acid
Uniqueness
n-beta-Fmoc-l-beta-glutamine is unique due to the presence of the carbamoyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
(3S)-5-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c21-18(23)9-12(10-19(24)25)22-20(26)27-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2,(H2,21,23)(H,22,26)(H,24,25)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJWRJHJFIBTBO-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426593 | |
Record name | Fmoc-beta-Gln-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
283160-18-9 | |
Record name | (3S)-5-Amino-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5-oxopentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=283160-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fmoc-beta-Gln-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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